

The Evolution and Application of Tocophersolan (TPGS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS or **Tocophersolan**) has emerged as a critical enabling excipient in modern pharmaceutical development. Initially conceived as a water-soluble derivative of vitamin E for supplementation, its unique amphiphilic properties have propelled its use in a multitude of advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the history, development, physicochemical properties, and multifaceted applications of TPGS, with a focus on its role in enhancing the bioavailability of poorly soluble drugs and overcoming multidrug resistance in cancer therapy.

Historical Development

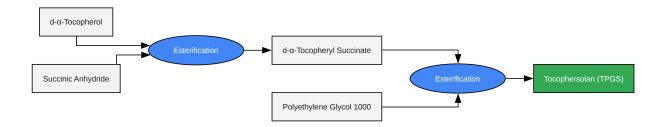
The journey of TPGS began in the 1950s when it was developed by Eastman Kodak as a water-soluble formulation of vitamin E to address deficiencies in patients with malabsorption syndromes.[2][3] For decades, its primary application remained in nutritional supplementation. However, the recognition of its surfactant and biological properties in the late 20th and early 21st centuries led to a paradigm shift in its use. Researchers began exploring its potential as a pharmaceutical excipient to tackle the challenges of modern drug development, particularly the poor aqueous solubility of new chemical entities.[1][4] Its approval by the U.S. Food and Drug Administration (FDA) as a safe pharmaceutical adjuvant further solidified its position in the pharmaceutical industry.[1][5]

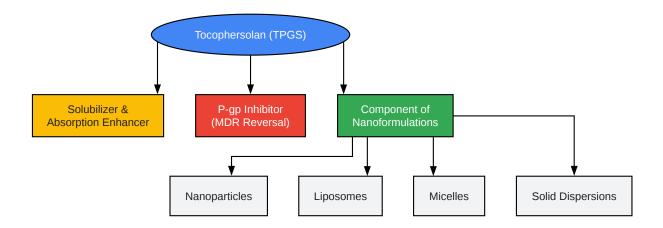
Physicochemical Properties of Tocophersolan

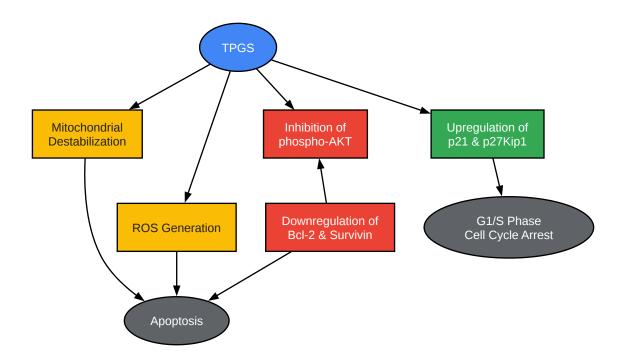
TPGS is a non-ionic surfactant synthesized by the esterification of the carboxyl group of D- α -tocopheryl succinate with polyethylene glycol (PEG) 1000.[1][6] This process yields an amphiphilic molecule with a lipophilic α -tocopherol head and a hydrophilic PEG tail.[1][7] This unique structure is the foundation of its versatile functionality.

Property	Value	Reference
Synonyms	Tocophersolan, Vitamin E TPGS	[8][9]
CAS Number	9002-96-4	[2][8]
Molecular Weight	Approximately 1513 g/mol	[6][8]
Physical Form	Waxy solid at room temperature	[5][6]
Color	White to light tan	[8][10]
Melting Point	37-41 °C	[5][10]
Solubility in Water	~20% w/w at 25 °C	[2]
Critical Micelle Concentration (CMC)	0.02% w/w at 37 °C	[10]
Hydrophile-Lipophile Balance (HLB)	13	[10][11]
d-α-tocopherol content	Minimum 25% by weight	[8]

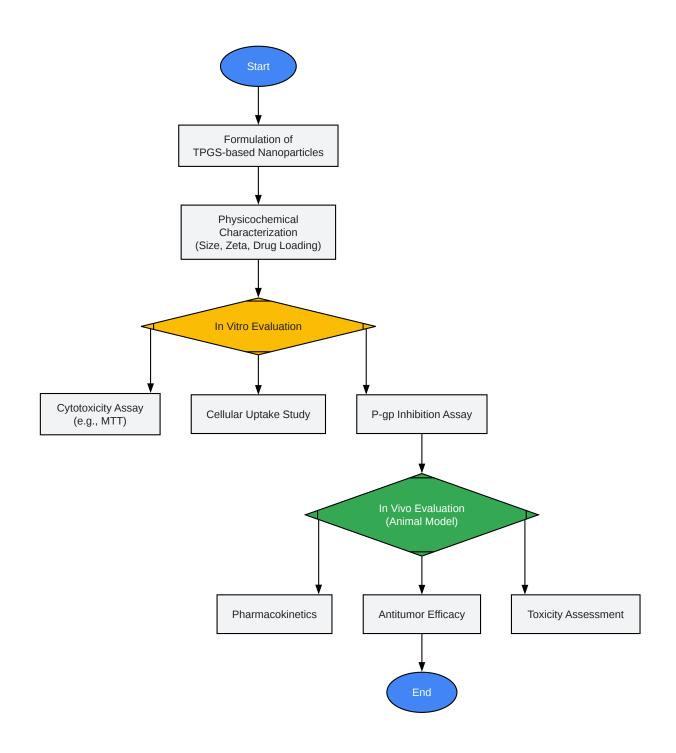
Synthesis of Tocophersolan


The synthesis of TPGS is a well-established esterification process. The primary steps involved are:


• Preparation of Vitamin E Succinate: Natural vitamin E (d-α-tocopherol) is reacted with succinic anhydride to form d-α-tocopheryl succinate. This reaction introduces a carboxylic acid group to the vitamin E molecule.


• Esterification with PEG 1000: The d-α-tocopheryl succinate is then esterified with polyethylene glycol 1000. This reaction is typically carried out in a solvent medium and may be facilitated by an esterification catalyst.[12]

The resulting product, TPGS, is a water-soluble derivative of vitamin E, combining the lipophilic properties of tocopherol with the hydrophilic nature of PEG.[1][6]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Recent Advances in the Application of Vitamin E TPGS for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Synthesis, characterization, and in-vitro antitumor activity of the polyethylene glycol (350 and 1000) succinate derivatives of the tocopherol and tocotrienol isomers of Vitamin E -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in d-α-tocopheryl polyethylene glycol-succinate-based nanomedicine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tocopheryl Polyethylene Glycol Succinate as a Safe, Antioxidant Surfactant for Processing Carbon Nanotubes and Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Properties of Vitamin E TPGS [tpgs.com]
- 9. Tocofersolan Wikipedia [en.wikipedia.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2007019058A1 Tocopheryl polyethylene glycol succinate powder and process for preparing same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Evolution and Application of Tocophersolan (TPGS): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218428#the-history-and-development-of-tocophersolan-tpgs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com